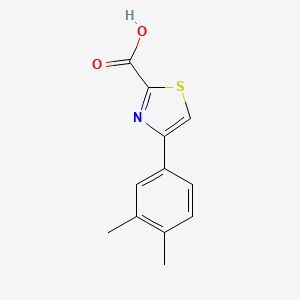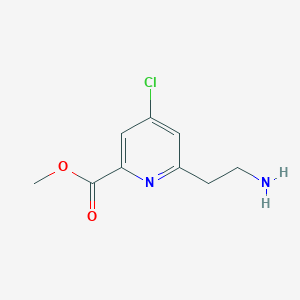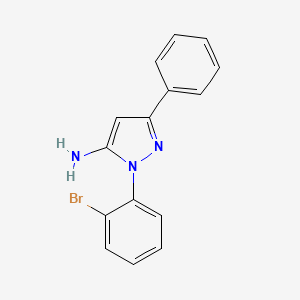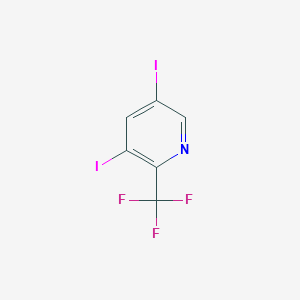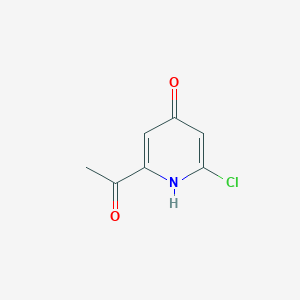
1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one is a chemical compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position and a hydroxyl group at the 4th position on the pyridine ring, along with an ethanone group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one typically involves the chlorination of 4-hydroxypyridine followed by the introduction of the ethanone group. One common method involves the reaction of 4-hydroxypyridine with thionyl chloride to introduce the chloro group, followed by the reaction with acetyl chloride to introduce the ethanone group. The reaction conditions often require a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-hydroxy-2-pyridone.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 6-chloro-4-pyridone or 6-chloro-4-pyridinecarboxylic acid.
Reduction: Formation of 4-hydroxy-2-pyridone.
Substitution: Formation of 6-amino-4-hydroxypyridine or 6-thio-4-hydroxypyridine.
Scientific Research Applications
1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The chloro and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(6-Chloropyridin-2-YL)ethan-1-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(4-Hydroxypyridin-2-YL)ethan-1-one: Lacks the chloro group, which may influence its chemical properties and applications.
1-(6-Bromopyridin-2-YL)ethan-1-one: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and interactions.
Uniqueness: 1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one is unique due to the presence of both chloro and hydroxyl groups, which provide a balance of reactivity and stability. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in a specific manner, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
2-acetyl-6-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)6-2-5(11)3-7(8)9-6/h2-3H,1H3,(H,9,11) |
InChI Key |
FVBRVOLITNMTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)C=C(N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)

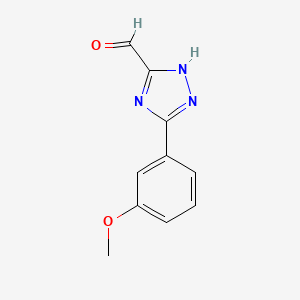
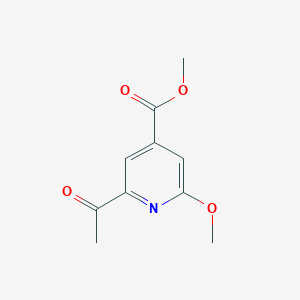
![[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)
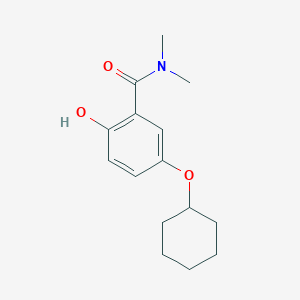

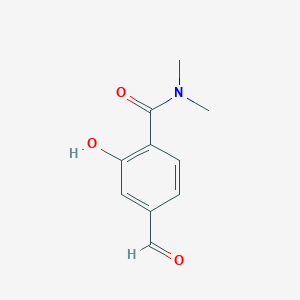
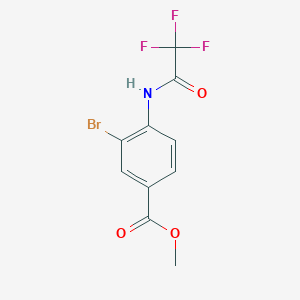
![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14853330.png)
